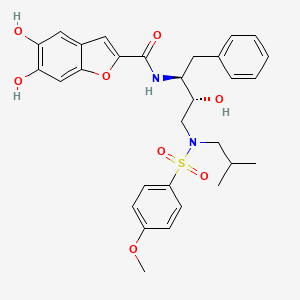
HIV-1 inhibitor-53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-53 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and proteins involved in the viral life cycle, thereby preventing the virus from multiplying and spreading within the host. The development of this compound represents a significant advancement in the fight against HIV/AIDS, offering potential for more effective treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-53 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these steps include phenols, polyphenols, and sulfonamide analogs . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous monitoring helps in achieving efficient production with minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 inhibitor-53 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against HIV-1.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophilic or electrophilic reagents to introduce new functional groups.
Major Products: The major products formed from these reactions include derivatives with enhanced binding affinity to HIV-1 protease and other viral enzymes, leading to improved antiviral activity .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-53 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the molecular interactions between HIV-1 and host cells.
Medicine: Potential therapeutic agent for treating HIV/AIDS, especially in cases of drug-resistant strains.
Industry: Can be used in the development of diagnostic tools and antiviral formulations.
Wirkmechanismus
HIV-1 inhibitor-53 exerts its effects by targeting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of infectious virus particles. This mechanism involves specific interactions with amino acid residues in the enzyme’s active site, leading to a stable inhibitor-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Uniqueness: HIV-1 inhibitor-53 stands out due to its high potency against drug-resistant HIV-1 variants and its ability to form stable complexes with the protease enzyme. Unlike some existing inhibitors, this compound exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it a promising candidate for future therapeutic development .
Eigenschaften
Molekularformel |
C30H34N2O8S |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
5,6-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C30H34N2O8S/c1-19(2)17-32(41(37,38)23-11-9-22(39-3)10-12-23)18-27(35)24(13-20-7-5-4-6-8-20)31-30(36)29-15-21-14-25(33)26(34)16-28(21)40-29/h4-12,14-16,19,24,27,33-35H,13,17-18H2,1-3H3,(H,31,36)/t24-,27+/m0/s1 |
InChI-Schlüssel |
LESPNRYBKODRHR-RPLLCQBOSA-N |
Isomerische SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)



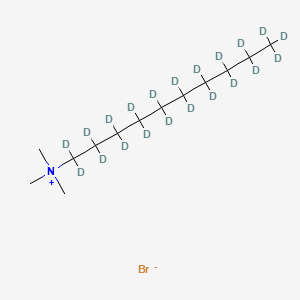
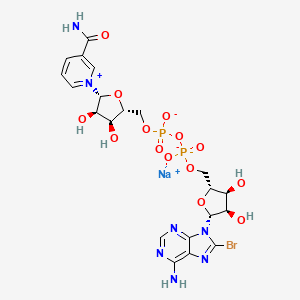
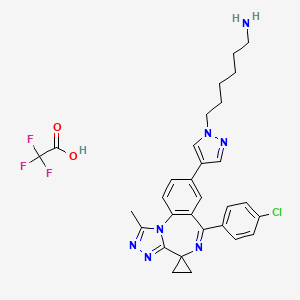
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
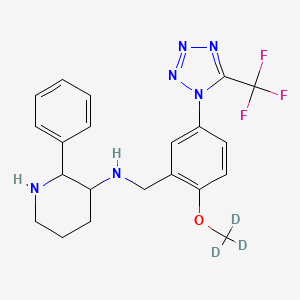
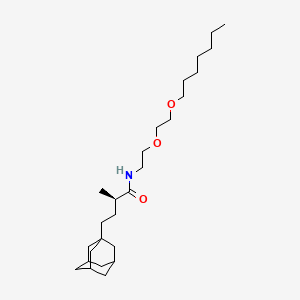
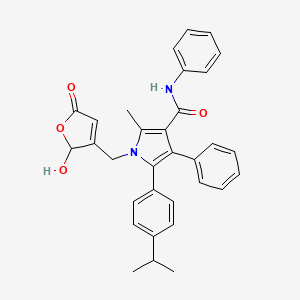
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
